molecular formula C12H16O3 B6330681 tert-Butyl 3-methoxybenzoate CAS No. 58656-97-6

tert-Butyl 3-methoxybenzoate

Cat. No.: B6330681
CAS No.: 58656-97-6
M. Wt: 208.25 g/mol
InChI Key: ZPLFHXUDJLEUOT-UHFFFAOYSA-N
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Description

tert-Butyl 3-methoxybenzoate: is an organic compound with the molecular formula C12H16O3. It is a benzoate ester that features a tert-butyl group attached to the 3-methoxybenzoic acid. This compound is known for its applications in various fields, including organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 3-methoxybenzoate can be synthesized through the esterification of 3-methoxybenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: tert-Butyl 3-methoxybenzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals and other fine chemicals .

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions and metabolic pathways. Its structural features make it a valuable tool for investigating biochemical processes .

Medicine: Its ester functionality allows for modifications that can enhance the pharmacological properties of drug candidates .

Industry: In industrial applications, this compound is used as a precursor for the production of polymers, resins, and other materials. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-Butyl 3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release 3-methoxybenzoic acid and tert-butyl alcohol, which can then participate in further biochemical reactions. The methoxy group can also influence the compound’s reactivity and interactions with enzymes and other biomolecules .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 3-methoxybenzoate is unique due to the presence of both the tert-butyl and methoxy groups, which confer distinct chemical properties and reactivity. These functional groups make it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

tert-butyl 3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-12(2,3)15-11(13)9-6-5-7-10(8-9)14-4/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLFHXUDJLEUOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30611461
Record name tert-Butyl 3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58656-97-6
Record name tert-Butyl 3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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